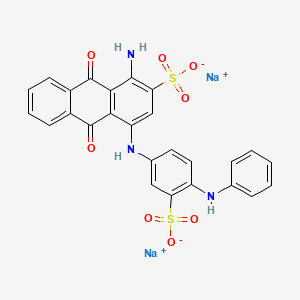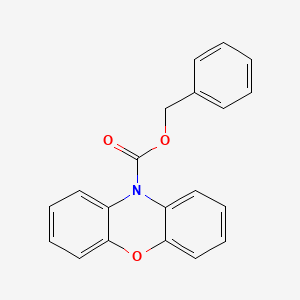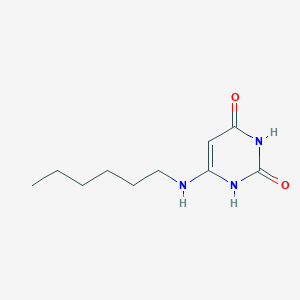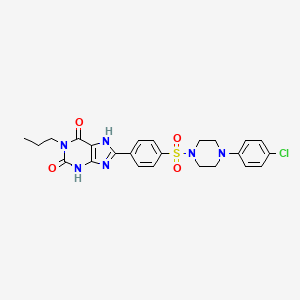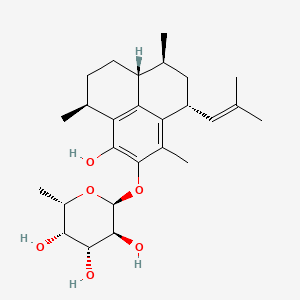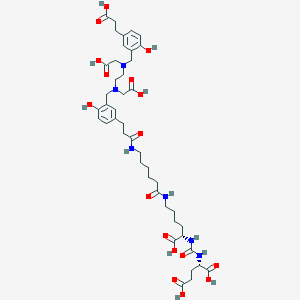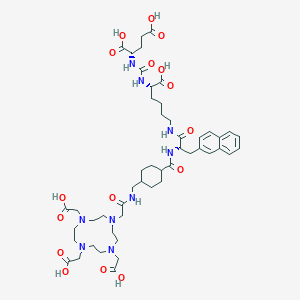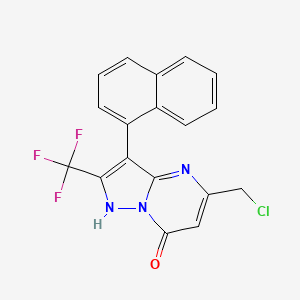
QO-40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
QO-40 has several scientific research applications, including:
作用機序
QO-40 は、KCNQ2/KCNQ3 カリウムチャネルを選択的に活性化することによって、その効果を発揮します。 この化合物は、これらのチャネルに結合し、その活性を高める立体構造変化を誘発します . この活性化は、カリウムイオンの流入量の増加につながり、神経の興奮性やその他の細胞プロセスをモジュレートすることができます . This compound の分子標的は、カリウムチャネルの KCNQ2 および KCNQ3 サブユニットです .
類似の化合物との比較
This compound は、KCNQ2/KCNQ3 カリウムチャネルを選択的に活性化する点で独特です。類似の化合物には以下が含まれます。
レチガビン: 別の KCNQ チャネル活性化剤ですが、副作用が異なり、標的の範囲が広いです.
フルピルチン: レチガビンの構造誘導体で、KCNQ チャネル活性化剤としても使用されます.
QO-58: KCNQ2/KCNQ3 チャネルを活性化する別のピラゾロ[1,5-a]ピリミジン-7(4H)-オン誘導体.
This compound は、KCNQ2/KCNQ3 チャネルの活性化における高い選択性と効力により、研究や潜在的な治療用途にとって貴重なツールとなっています .
準備方法
QO-40 の合成には、ピラゾロ[1,5-a]ピリミジン-7(4H)-オンの核構造の調製から始まるいくつかの段階が含まれます。合成経路には一般的に次の段階が含まれます。
ピラゾロ[1,5-a]ピリミジン-7(4H)-オン核の形成: これは、適切な前駆体を含む環化反応によって達成されます。
クロロメチル基の導入: この段階では、核構造のクロロメチル化が行われます。
ナフタレン-1-イル基の付加: これは、通常、置換反応によって行われます。
トリフルオロメチル基の導入: この段階には、核構造のトリフルオロメチル化が含まれます.
化学反応の分析
QO-40 は、次のようないくつかの種類の化学反応を起こします。
酸化: this compound は特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。
還元: この化合物は、還元されてさまざまな還元生成物を形成することができます。
置換: This compound は、特にクロロメチル基で、置換反応を起こし、さまざまな置換誘導体を形成することができます.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
This compound は、次のようないくつかの科学研究の応用があります。
類似化合物との比較
QO-40 is unique in its selective activation of KCNQ2/KCNQ3 potassium channels. Similar compounds include:
Retigabine: Another KCNQ channel activator, but with different side effects and a broader range of targets.
Flupirtine: A structural derivative of retigabine, also used as a KCNQ channel activator.
QO-58: Another pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative that activates KCNQ2/KCNQ3 channels.
This compound stands out due to its high selectivity and potency in activating KCNQ2/KCNQ3 channels, making it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIKWVVGBGIKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259536-70-3 |
Source


|
| Record name | 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?
A1: this compound (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes this compound and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]
Q2: Can you elaborate on the structural features of this compound that are essential for its activity on KCNQ2/3 channels?
A2: Research suggests that specific structural motifs within the this compound molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:
Q3: Besides its interaction with KCNQ2/3 channels, does this compound affect other ion channels?
A3: While initially identified as a selective KCNQ2/3 opener, research has shown that this compound can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, this compound stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

